molecular formula C26H48O2 B14732772 6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol CAS No. 6242-19-9

6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol

Cat. No.: B14732772
CAS No.: 6242-19-9
M. Wt: 392.7 g/mol
InChI Key: XZLIIZIUJOQWSF-UHFFFAOYSA-N
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Description

6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol is a complex organic compound with a unique structure. It belongs to the class of cholestanoids, which are derivatives of cholesterol. This compound is characterized by its intricate cyclopenta[a]naphthalene core, which is substituted with various alkyl and hydroxyl groups. It is not a naturally occurring metabolite and is typically synthesized for research purposes .

Preparation Methods

The synthesis of 6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol involves multiple steps, starting from simpler organic molecules. The synthetic route generally includes:

    Formation of the cyclopenta[a]naphthalene core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of alkyl groups: Alkyl groups are introduced through alkylation reactions using reagents like alkyl halides.

    Hydroxylation: Hydroxyl groups are introduced through oxidation reactions using reagents like osmium tetroxide or hydrogen peroxide.

    Final modifications:

Chemical Reactions Analysis

6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol undergoes various chemical reactions, including:

Scientific Research Applications

6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol involves its interaction with cell membranes and enzymes involved in cholesterol metabolism. The compound can integrate into cell membranes, affecting their fluidity and function. It can also interact with enzymes like HMG-CoA reductase, influencing cholesterol synthesis and regulation .

Comparison with Similar Compounds

6-(3-Hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)dodecahydro-1h-cyclopenta[a]naphthalen-7-ol is unique due to its specific structure and functional groups. Similar compounds include:

    Cholesterol: A naturally occurring sterol with a similar core structure but different functional groups.

    Stigmasterol: A plant sterol with a similar cyclopenta[a]phenanthrene core but different side chains.

    Ergosterol: A fungal sterol with a similar core structure but different double bonds and functional groups.

Properties

CAS No.

6242-19-9

Molecular Formula

C26H48O2

Molecular Weight

392.7 g/mol

IUPAC Name

6-(3-hydroxypropyl)-3a,6-dimethyl-3-(6-methylheptan-2-yl)-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalen-7-ol

InChI

InChI=1S/C26H48O2/c1-18(2)8-6-9-19(3)21-11-12-22-20-10-13-24(28)26(5,15-7-17-27)23(20)14-16-25(21,22)4/h18-24,27-28H,6-17H2,1-5H3

InChI Key

XZLIIZIUJOQWSF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3(C)CCCO)O)C

Origin of Product

United States

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